molecular formula C17H21NO2 B14860338 2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol

Cat. No.: B14860338
M. Wt: 271.35 g/mol
InChI Key: NCWPSHUKTJKDRY-UHFFFAOYSA-N
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Description

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylaniline with formaldehyde and 6-ethoxyphenol under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2,3-Dimethylphenyl)amino)methyl)-6-methoxyphenol
  • 2-(((2,3-Dimethylphenyl)amino)methyl)-6-propoxyphenol
  • 2-(((2,3-Dimethylphenyl)amino)methyl)-6-butoxyphenol

Uniqueness

2-(((2,3-Dimethylphenyl)amino)methyl)-6-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its methoxy, propoxy, and butoxy analogs, which may have different physical and chemical properties.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[(2,3-dimethylanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C17H21NO2/c1-4-20-16-10-6-8-14(17(16)19)11-18-15-9-5-7-12(2)13(15)3/h5-10,18-19H,4,11H2,1-3H3

InChI Key

NCWPSHUKTJKDRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC(=C2C)C

Origin of Product

United States

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